molecular formula C10H13NO2 B3326844 Methyl (R)-2-(methylamino)-2-phenylacetate CAS No. 287386-94-1

Methyl (R)-2-(methylamino)-2-phenylacetate

Cat. No. B3326844
CAS RN: 287386-94-1
M. Wt: 179.22 g/mol
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (R)-2-(methylamino)-2-phenylacetate, also known as R-MDMA, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a chiral compound that exists in two enantiomeric forms, R-MDMA and S-MDMA. R-MDMA is the more active enantiomer and is responsible for the majority of the psychoactive effects of MDMA.

Mechanism of Action

Methyl (R)-2-(methylamino)-2-phenylacetate acts primarily by increasing the release of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in mood, energy, and feelings of well-being. Methyl (R)-2-(methylamino)-2-phenylacetate also binds to specific serotonin receptors in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Methyl (R)-2-(methylamino)-2-phenylacetate has a number of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. Methyl (R)-2-(methylamino)-2-phenylacetate has been shown to have neuroprotective effects and may promote the growth of new brain cells.

Advantages and Limitations for Lab Experiments

Methyl (R)-2-(methylamino)-2-phenylacetate has several advantages for use in laboratory experiments, including its well-characterized pharmacological effects and its ability to reliably induce changes in mood and behavior. However, it is a controlled substance and its use in research requires special permits and approvals. Additionally, there are ethical concerns surrounding the use of Methyl (R)-2-(methylamino)-2-phenylacetate in research due to its potential for abuse.

Future Directions

There are several potential future directions for research on Methyl (R)-2-(methylamino)-2-phenylacetate. One area of interest is its use in combination with psychotherapy for the treatment of PTSD and other psychiatric disorders. Another area of research is the development of new compounds that are structurally similar to Methyl (R)-2-(methylamino)-2-phenylacetate but have fewer side effects and a lower potential for abuse. Additionally, there is ongoing research into the long-term effects of Methyl (R)-2-(methylamino)-2-phenylacetate use on the brain and body.

Scientific Research Applications

Methyl (R)-2-(methylamino)-2-phenylacetate has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to increase empathy, social bonding, and emotional openness, which makes it a promising candidate for use in psychotherapy.

properties

IUPAC Name

methyl (2R)-2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-2-(methylamino)-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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